The compound 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic molecule featuring a propanamide functional group linked to a quinazoline derivative. Its structure includes a methoxyphenyl group and a 4-oxo substituent, which contribute to its potential biological activities. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The chemical behavior of this compound can be characterized by various reactions typical of amides and quinazolines. Potential reactions include:
Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide exhibit various biological activities, including:
The synthesis of this compound typically involves multi-step organic reactions, which may include:
The potential applications of 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide include:
Interaction studies are critical for understanding how this compound interacts with biological systems. Key areas of focus include:
Several compounds share structural features with 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide, making them relevant for comparison:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(Propan-2-yloxy)-1H-Isoindole-1,3(2H)-Dione | Contains an isoindole structure | Exhibits antitumor activity |
| N-(4-Methoxyphenyl)-2-[2-Oxo-3-(propan-2-YL)-6-(pyrrolidine)]acetamide | Similar methoxyphenyl group | Potential analgesic properties |
| 1-(2-Methoxyphenyl)-5-methylpyrrole | Contains a pyrrole ring | Known for neuroprotective effects |
The uniqueness of 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide lies in its specific combination of the quinazoline core with the methoxyphenyl substituent and its potential dual action against both cancerous cells and microbial pathogens. This combination enhances its pharmacological profile compared to similar compounds that may lack one or more of these functional groups.